O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate
Description
O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate (CAS: 1073610-89-5) is a chiral piperidine derivative featuring a hydroxyl group at the 3-position and dual carbamate protections (tert-butyl and ethyl) at the 1- and 2-positions, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders. Its stereochemical configuration (2S,3R) and hydroxyl functionality enhance its utility in asymmetric synthesis and as a precursor for protease inhibitors or receptor modulators .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |
InChI Key |
ONDKIQFKYPHHOG-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of 3-Hydroxypiperidine Core
A prominent method involves catalytic hydrogenation of 3-hydroxypyridine to yield racemic 3-hydroxypiperidine, followed by resolution to obtain the desired stereoisomer:
- Catalytic Hydrogenation:
- Starting from 3-pyridone (3-hydroxypyridine), hydrogenation is performed under high pressure hydrogen (4–6 MPa) at 80–100 °C using rhodium on carbon catalyst (0.5–2% w/w relative to substrate) for 32–60 hours.
- This produces 3-hydroxypiperidine in high yield (~96%) as a racemic mixture.
- Resolution:
- The racemate is reacted with a resolving agent such as D-pyroglutamic acid or D-tartaric acid derivatives in ethanol under reflux, then cooled to precipitate the diastereomeric salt of the desired (S)-3-hydroxypiperidine.
- The solid is filtered, washed, and dried to obtain the enantiomerically enriched compound with yields around 40–45%.
- Advantages: The use of recyclable resolving agents reduces cost and improves purity.
Protection of the Nitrogen Atom (Boc Protection)
The free amine of the resolved 3-hydroxypiperidine is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride):
- Reaction Conditions:
- The diastereomeric salt is treated with sodium hydroxide in aqueous solution to liberate the free amine.
- Boc anhydride is added at 20–30 °C and stirred for 3–6 hours.
- The reaction mixture is extracted with ethyl acetate, dried, concentrated, and recrystallized to obtain (S)-N-Boc-3-hydroxypiperidine.
- Yield: Approximately 80–83% yield reported.
Formation of O1-tert-butyl and O2-ethyl Ester Groups
The final step involves esterification to form the O1-tert-butyl and O2-ethyl esters at the nitrogen and carbonyl positions, respectively:
- Method:
- The Boc-protected 3-hydroxypiperidine undergoes selective esterification using tert-butyl and ethyl esterifying agents.
- For example, tert-butyl dicarbonate introduces the tert-butyl ester at the nitrogen, while ethyl esters are introduced via ethyl bromoacetate or ethyl chloroformate derivatives.
- Alternative routes:
- Dieckmann cyclization of N-Boc amino diesters under aprotic conditions (potassium tert-butoxide in dry toluene) has been used to form 3-keto-2-carboxylates, which can be further reduced enzymatically or chemically to the hydroxy derivatives with high stereocontrol.
- Baker's yeast reductions have been employed to achieve high enantiomeric excess in the hydroxy ester derivatives.
Comparative Data Table of Preparation Steps
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of 3-pyridone | Rh/C catalyst, 5 MPa H2, 90 °C, 48 h | 96.3 | Produces racemic 3-hydroxypiperidine |
| Resolution with D-pyroglutamic acid | Reflux in 95% ethanol, cool to -5 °C, filtration | 42 | Diastereomeric salt isolation, enantiomeric enrichment |
| Boc Protection | NaOH, tert-butyl dicarbonate, 20–30 °C, 3–6 h | 82.5 | Extraction with ethyl acetate, recrystallization |
| Esterification (tert-butyl, ethyl) | Various esterifying agents, aprotic solvents | Variable | May involve Dieckmann cyclization and enzymatic reduction |
Additional Notes and Research Insights
- Chemical Resolution vs. Asymmetric Synthesis:
Chemical resolution using tartaric acid derivatives remains the main industrial method despite lower yields and multiple steps due to its cost-effectiveness and scalability. Asymmetric synthesis routes exist but often require lengthy multi-step procedures with lower overall yield (~35%). - Enzymatic Reduction:
Baker's yeast reduction of keto-piperidine derivatives provides a biocatalytic route to chiral hydroxy esters with high diastereomeric and enantiomeric excess, improving optical purity. - Purification Techniques:
Extraction, drying, concentration, and recrystallization are critical for obtaining high-purity compounds suitable for further synthetic applications. - Industrial Relevance: The compound is primarily used as a chiral building block in pharmaceutical and agrochemical synthesis, necessitating high stereochemical purity and reproducibility of the preparation methods.
Chemical Reactions Analysis
O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural analogs differ in:
- Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Substituents: Hydroxyl (-OH), fluorine (-F), amino (-NH2), or oxo (=O) groups.
- Protecting groups : tert-butyl, ethyl, or methyl esters.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Ring | Substituent(s) | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|---|---|
| O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate | 1073610-89-5 | Piperidine | 3-OH | C13H23NO5 | 273.33 | - | - |
| 1-O-tert-butyl 2-O-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate | 130966-46-0 | Pyrrolidine | 3-OH | C11H19NO5 | 245.27 | 1.217 | 335.2 |
| O1-tert-butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate | 330945-09-0 | Pyrrolidine | 3-F | C11H18FNO4 | 247.26 | - | - |
| O1-tert-butyl O2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | 144978-35-8 | Pyrrolidine | 5-oxo | C12H19NO5 | 257.28 | - | - |
| O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate | 2361925-80-4 | Piperidine | 5-NH2 | C13H24N2O4 | 272.34 | - | - |
Functional Group Impact
- Hydroxyl Group (3-OH) : Enhances hydrogen-bonding capacity and polarity, improving solubility in polar solvents. The (2S,3R) configuration in the target compound allows precise stereochemical control in downstream reactions .
- Fluorine (3-F) : Introduces electronegativity, increasing metabolic stability and membrane permeability. The (2R,3R)-3-fluoropyrrolidine analog (CAS 330945-09-0) is favored in CNS drug candidates due to enhanced blood-brain barrier penetration .
- Amino Group (5-NH2): Increases basicity and water solubility. The piperidine analog (CAS 2361925-80-4) is a precursor for kinase inhibitors, where the amino group participates in catalytic site interactions .
- Oxo Group (5-oxo) : Reduces ring strain in pyrrolidine derivatives (e.g., CAS 144978-35-8) and enables conjugation with nucleophiles, useful in peptide mimetics .
Biological Activity
O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate is a synthetic compound with a molecular formula of C13H23NO5 and a molecular weight of 273.32 g/mol. It is classified as a heterocyclic building block and has been studied for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 1073610-89-5 |
| Purity | ≥97% |
| Synonyms | F86199, F86333 |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may act as an inhibitor in specific enzymatic reactions, potentially affecting metabolic processes within cells.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound. Key findings include:
- Antioxidant Activity : In vitro assays have demonstrated that this compound exhibits significant antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems .
- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal cell death induced by oxidative stress .
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice models of Alzheimer's disease showed that administration of this compound led to improved cognitive function and reduced amyloid plaque formation. The results indicated a potential role for this compound in the development of therapeutic strategies for neurodegenerative conditions .
Case Study 2: Antioxidant Effects in Cell Cultures
In cell culture experiments, the compound was shown to significantly reduce reactive oxygen species (ROS) levels in human neuronal cells exposed to oxidative stress. This suggests that it may protect against cellular damage associated with various diseases .
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. The compound has been classified with certain hazard statements indicating potential toxicity if ingested or if it comes into contact with skin . Proper handling and usage guidelines must be followed to mitigate risks.
Q & A
Basic Questions
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using factorial design of experiments (DoE) to minimize trial runs while maximizing data robustness . Prioritize reactor design (e.g., batch vs. continuous flow) to enhance heat/mass transfer and reduce side reactions . Multi-step syntheses require intermediate purification via column chromatography or recrystallization, as seen in analogous piperidine dicarboxylate syntheses . Monitor reaction progress with TLC or HPLC to isolate the target compound effectively.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing stereochemical purity?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry (e.g., coupling constants for diastereomers) and detect impurities (<2%) .
- IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm) to verify esterification and hydroxyl protection .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- Chiral HPLC : Employ chiral stationary phases to resolve enantiomers and quantify stereoisomeric excess .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2) .
- Work in a fume hood to prevent inhalation of dust (H335) .
- Store in airtight containers at 2–8°C, away from moisture and oxidizers, to maintain stability .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (N/Ar) at –20°C in amber vials to prevent hydrolysis of the tert-butyl ester. Desiccants (e.g., silica gel) minimize moisture-induced degradation .
Advanced Research Questions
Q. How can factorial DoE resolve contradictions in reaction yield data during scale-up?
- Methodological Answer : Apply a 2-factorial design to isolate variables (e.g., mixing efficiency, heating rate) causing yield discrepancies. For example:
Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction parameter optimization?
- Methodological Answer : Train AI models on historical reaction data (e.g., temperature, solvent polarity) to predict optimal conditions. For instance:
- Simulate heat distribution in reactors to avoid local hot spots degrading the product .
- Machine learning algorithms (e.g., random forests) can prioritize catalyst systems for stereoselectivity, reducing experimental iterations .
Q. What strategies address stereochemical inconsistencies in synthetic routes?
- Methodological Answer :
- Protecting Group Strategy : The tert-butyl group stabilizes the piperidine ring during functionalization, reducing epimerization. Replace with benzyl groups if acidic conditions are required .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., desired diastereomer), while higher temperatures may lead to equilibration. Monitor via real-time Raman spectroscopy .
Q. How do solvent polarity and catalyst loading jointly influence enantiomeric excess (ee)?
- Methodological Answer : Use a response surface methodology (RSM) design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
